1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE
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Overview
Description
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE is a complex organic compound with the molecular formula C19H24N4O3S and a molecular weight of 388.492 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a phenylamino group, and a dihydropyrimidine core. It is often used in early discovery research due to its rare and unique chemical properties .
Chemical Reactions Analysis
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Scientific Research Applications
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE is primarily used in scientific research, particularly in the fields of chemistry and biology Its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity and leading to specific biochemical effects .
Comparison with Similar Compounds
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE can be compared to other similar compounds, such as:
3-(4-MORPHOLIN-4-YL-PHENYLAMINO)-1-(2-TRIFLUOROMETHYL-PH)-PYRROLIDINE-2,5-DIONE: This compound shares a similar morpholine and phenylamino structure but differs in its core structure and functional groups.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another compound with a morpholine ring, but with different chemical properties and applications
Properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
1,3-diethyl-6-hydroxy-5-[(4-morpholin-4-ylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C19H24N4O3S/c1-3-22-17(24)16(18(25)23(4-2)19(22)27)13-20-14-5-7-15(8-6-14)21-9-11-26-12-10-21/h5-8,13,24H,3-4,9-12H2,1-2H3 |
InChI Key |
LRZVMKBBAKEJKT-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=O)N(C1=S)CC)C=NC2=CC=C(C=C2)N3CCOCC3)O |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=S)CC)C=NC2=CC=C(C=C2)N3CCOCC3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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